6-Ethynylisoquinoline
Overview
Description
6-Ethynylisoquinoline (6-EIQ) is an isoquinoline derivative that has been used in various scientific research applications due to its unique properties. 6-EIQ is a small molecule that can be synthesized in a lab setting and has been studied for its biochemical and physiological effects on various biological systems.
Scientific research applications
Antimalarial Drug Development: 6-Ethynylisoquinoline derivatives, like 8-aminoquinolines, have been pivotal in the fight against malaria. These compounds have led to significant advancements in malaria therapy, particularly for latent forms of the disease. However, challenges such as hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients remain a concern (Baird, 2019).
Antibacterial Applications: Isoquinoline derivatives show promising antibacterial activities. A study on the structure-activity relationships of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Antioxidant Research: Ethoxyquin, a related compound, has been widely studied for its antioxidant properties. It is used in animal feed to prevent lipid peroxidation and has implications for human exposure through the food chain (Blaszczyk et al., 2013).
Neuroprotection and Neurodegeneration: Research on derivatives of ethoxyquin, like 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline, has shown potential for treating neurodegenerative diseases. These compounds have shown effectiveness in various in vitro and in vivo models of oxidative stress-mediated cellular degeneration (Lockhart et al., 2001).
Cytotoxicity and Genotoxicity Studies: Ethoxyquin's cytotoxicity and genotoxicity have been explored, highlighting potential adverse effects and the need for further investigation into safer alternatives (Blaszczyk & Skolimowski, 2015).
Cancer Research: Research into 1,2-Dihydroisoquinolines, which share a structural similarity with 6-Ethynylisoquinoline, has shown promising results in inhibiting HIV-1 integrase, a key enzyme in the HIV replication cycle. This research opens up new possibilities for HIV treatment (Tandon et al., 2015).
properties
IUPAC Name |
6-ethynylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVHAJIBKHAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728454 | |
Record name | 6-Ethynylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylisoquinoline | |
CAS RN |
1015070-57-1 | |
Record name | 6-Ethynylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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